

An In-depth Technical Guide to the Chemical Structure and Properties of Lomeguatrib

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for **Lomeguatrib** (also known as PaTrin-2). **Lomeguatrib** is a potent inhibitor of O6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair protein implicated in tumor resistance to alkylating chemotherapeutic agents.

Chemical Identity and Physicochemical Properties

Lomeguatrib is a purine derivative characterized by a bromothenyl substituent. Its core structure is designed to act as a pseudosubstrate for the MGMT protein.

Table 1: Chemical Identifiers for **Lomeguatrib**



Identifier	Value	Source	
IUPAC Name	6-[(4-bromothiophen-2- yl)methoxy]-7H-purin-2-amine	[1][2][3]	
Synonyms	PaTrin-2, O6-(4- bromothenyl)guanine	[4][5]	
CAS Number	192441-08-0	[1][5][6][7]	
Molecular Formula	C10H8BrN5OS	[1][5][6][7]	
SMILES	NC1=NC(OCC2=CC(Br)=CS2) =C3N=CNC3=N1	[5][6]	
InChI Key	JUJPKFNFCWJBCX- UHFFFAOYSA-N	[5]	

Table 2: Physicochemical Properties of Lomeguatrib

Property	Value	Source	
Molecular Weight	326.17 g/mol	[1][5][6][7]	
Appearance	Light yellow to yellow solid [6]		
Purity	≥98% (HPLC)	[5][7]	
Solubility	Soluble to 100 mM in DMSO	[5][7]	
Storage	Store at +4°C	[5][7]	

Mechanism of Action: MGMT Inhibition

Lomeguatrib functions as a potent, irreversible inhibitor of O6-methylguanine-DNA methyltransferase (MGMT).[4][5] MGMT is a crucial DNA repair protein that protects cells from the cytotoxic effects of alkylating agents, such as temozolomide (TMZ) and dacarbazine.[8][9] These agents introduce alkyl groups onto the O6 position of guanine in DNA, forming O6-alkylguanine adducts.[10] If left unrepaired, these lesions can lead to DNA mismatches during replication, triggering cell cycle arrest and apoptosis.[11]



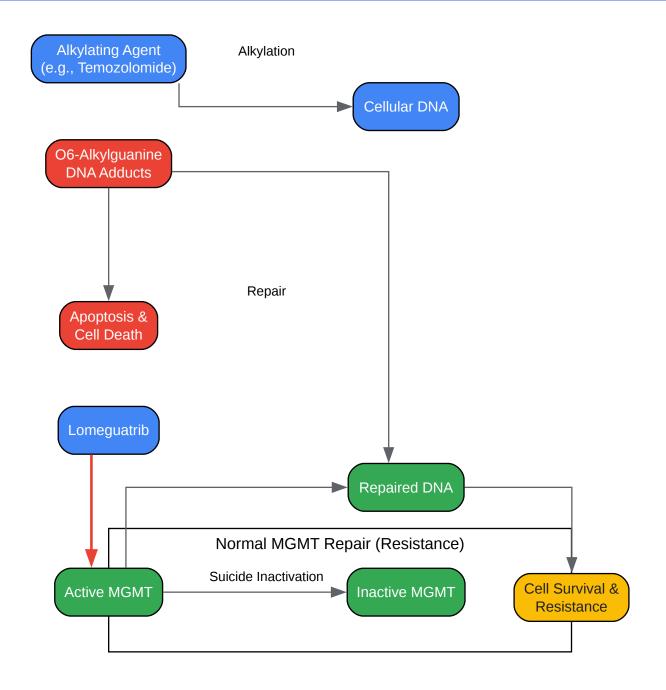
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The MGMT protein normally reverses this damage by transferring the alkyl group from the guanine to one of its own cysteine residues.[4][8] This is a stoichiometric, "suicide" reaction that permanently inactivates the MGMT protein, which is then targeted for ubiquitination and proteasomal degradation.[8] High levels of MGMT in tumor cells can rapidly repair the DNA damage, thus conferring resistance to therapy.[10][11]

Lomeguatrib acts as a pseudosubstrate for MGMT.[5][10] The MGMT protein recognizes **Lomeguatrib** and covalently transfers the 4-bromothenyl group to its active site cysteine residue.[10] This process irreversibly inactivates MGMT, depleting the cell's capacity to repair O6-alkylguanine adducts.[10] By inhibiting MGMT, **Lomeguatrib** sensitizes tumor cells to the cytotoxic effects of alkylating agents, thereby overcoming a significant mechanism of drug resistance.[4][12]





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Caption: Mechanism of **Lomeguatrib** action on the MGMT DNA repair pathway.

Biological Activity and Efficacy

Lomeguatrib has demonstrated potent inhibition of MGMT in both biochemical and cellular assays. Its ability to enhance the efficacy of temozolomide has been shown in various cancer models.



Table 3: In Vitro Inhibitory Activity of Lomeguatrib

Assay Type	Cell Line / System	IC50 Value	Source
Cell-free assay	HeLa S3 cell extracts	9 nM (0.009 μM)	[5][6][7]
Cell-based assay	MCF-7 cells	~60 nM	[6]

In cellular models, **Lomeguatrib** substantially increases the growth-inhibitory effects of temozolomide. For example, in MCF-7 cells, the addition of 10 μ M **Lomeguatrib** reduced the D60 (dose required for 60% growth inhibition) of temozolomide from 400 μ M to 10 μ M.[6] In vivo studies using human tumor xenografts in mice have also confirmed that **Lomeguatrib** enhances the antitumor activity of temozolomide.[4][5] A 20 mg/kg intraperitoneal dose of **Lomeguatrib** was sufficient to completely inactivate MGMT within 2 hours in MCF-7 xenografts.[4]

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the activity of **Lomeguatrib**.

This assay quantifies the ability of an inhibitor to block the methyltransferase activity of MGMT in a cell extract.

- Objective: To determine the IC₅₀ value of **Lomeguatrib** against MGMT.
- Methodology:
 - Prepare cell-free extracts from a suitable cell line (e.g., HeLa S3).[5][6]
 - Incubate the cell extract with varying concentrations of Lomeguatrib.
 - Add a DNA substrate containing [3H]-methylated O6-methylguanine.
 - Allow the MGMT enzyme in the extract to transfer the radiolabeled methyl group to itself.
 - Precipitate the protein using trichloroacetic acid (TCA).



- Wash the precipitated protein to remove unincorporated radioactivity.
- Solubilize the protein and measure the incorporated radioactivity using liquid scintillation counting.
- Enzyme activity is expressed as fmol of [3H]methyl transferred per mg of total protein.[6]
- Calculate the percent inhibition relative to an untreated control and determine the IC₅₀
 value graphically.[6]

This assay assesses the ability of **Lomeguatrib** to sensitize cancer cells to an alkylating agent.

- Objective: To measure the enhancement of temozolomide-induced cytotoxicity by Lomeguatrib.
- Methodology:
 - Plate cells (e.g., MCF-7) in a 96-well plate and allow them to attach for 24 hours.
 - Pre-treat the cells with Lomeguatrib (e.g., 10 μM) for 2 hours.[6]
 - Add increasing concentrations of temozolomide to the wells.
 - Incubate the cells for an additional 4-5 days.[6]
 - Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
 - Solubilize the formazan crystals and measure the absorbance using a plate reader.
 - Calculate cell viability as a percentage of the untreated control and determine the doseresponse curves.

This protocol evaluates the combined antitumor effect of **Lomeguatrib** and temozolomide in a mouse model.

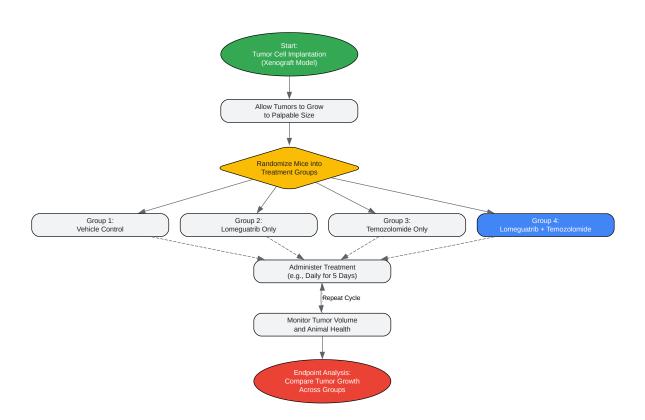
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- Objective: To assess if Lomeguatrib can sensitize human tumor xenografts to temozolomide.
- Methodology:
 - Implant human tumor cells (e.g., MCF-7) subcutaneously into immunodeficient mice.[3]
 - Once tumors reach a specified volume, randomize mice into four treatment groups: (1)
 Vehicle control, (2) Lomeguatrib only, (3) Temozolomide only, and (4) Lomeguatrib plus temozolomide.[3]
 - Administer drugs as specified. For example: Lomeguatrib (20 mg/kg/day, i.p.) followed 1
 hour later by temozolomide (100 mg/kg/day, i.p.) for 5 consecutive days.[3]
 - o Monitor tumor volume and animal body weight regularly throughout the study.
 - The primary endpoint is typically tumor growth delay or inhibition.





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